molecular formula C15H19ClN6O2S B13747082 1-(4-Chloro-7-(4-methylpiperazin-1-ylsulfonyl)isoquinolin-1-YL)guanidine CAS No. 223671-07-6

1-(4-Chloro-7-(4-methylpiperazin-1-ylsulfonyl)isoquinolin-1-YL)guanidine

Cat. No.: B13747082
CAS No.: 223671-07-6
M. Wt: 382.9 g/mol
InChI Key: LBCZLHDJYLATSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-7-(4-methylpiperazin-1-ylsulfonyl)isoquinolin-1-YL)guanidine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted isoquinoline ring and a piperazine sulfonyl group. Its molecular formula is C14H19ClN6O2S, and it has a molecular weight of 370.86 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-7-(4-methylpiperazin-1-ylsulfonyl)isoquinolin-1-YL)guanidine typically involves multiple steps, starting with the preparation of the isoquinoline core. The chloro-substitution is introduced through a nucleophilic aromatic substitution reaction. The piperazine sulfonyl group is then added via a sulfonylation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-7-(4-methylpiperazin-1-ylsulfonyl)isoquinolin-1-YL)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Chloro-7-(4-methylpiperazin-1-ylsulfonyl)isoquinolin-1-YL)guanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-7-(4-methylpiperazin-1-ylsulfonyl)isoquinolin-1-YL)guanidine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The piperazine sulfonyl group plays a crucial role in its binding affinity and specificity. The compound can also interfere with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-7-(4-methylpiperazin-1-ylsulfonyl)isoquinolin-1-YL)amine
  • 1-(4-Chloro-7-(4-methylpiperazin-1-ylsulfonyl)isoquinolin-1-YL)thiourea
  • 1-(4-Chloro-7-(4-methylpiperazin-1-ylsulfonyl)isoquinolin-1-YL)urea

Uniqueness

Compared to similar compounds, 1-(4-Chloro-7-(4-methylpiperazin-1-ylsulfonyl)isoquinolin-1-YL)guanidine is unique due to its guanidine group, which imparts distinct chemical and biological properties. This group enhances its ability to form hydrogen bonds and interact with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

223671-07-6

Molecular Formula

C15H19ClN6O2S

Molecular Weight

382.9 g/mol

IUPAC Name

2-[4-chloro-7-(4-methylpiperazin-1-yl)sulfonylisoquinolin-1-yl]guanidine

InChI

InChI=1S/C15H19ClN6O2S/c1-21-4-6-22(7-5-21)25(23,24)10-2-3-11-12(8-10)14(20-15(17)18)19-9-13(11)16/h2-3,8-9H,4-7H2,1H3,(H4,17,18,19,20)

InChI Key

LBCZLHDJYLATSU-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C(=CN=C3N=C(N)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.